![molecular formula C8H12O4 B15297325 1-(Hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid](/img/structure/B15297325.png)
1-(Hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Hydroxymethyl)-2-oxabicyclo[311]heptane-4-carboxylic acid is a unique bicyclic compound characterized by its rigid structure and functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid typically involves multistep organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable diene with a diester in the presence of a catalyst can yield the desired bicyclic structure .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems are often employed to scale up the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the carboxylic acid group results in an alcohol .
Wissenschaftliche Forschungsanwendungen
1-(Hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid has several scientific research applications:
Industry: It is used in the development of new materials with unique mechanical and chemical properties.
Wirkmechanismus
The mechanism by which 1-(Hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s rigid structure allows for precise interactions with biological molecules, making it a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Bicyclo[3.1.1]heptane derivatives: These compounds share a similar bicyclic structure but differ in their functional groups and reactivity.
Bicyclo[2.2.1]heptane derivatives: These compounds have a different ring system but exhibit comparable chemical properties.
Uniqueness: 1-(Hydroxymethyl)-2-oxabicyclo[311]heptane-4-carboxylic acid is unique due to its specific functional groups and the resulting chemical reactivity
Eigenschaften
Molekularformel |
C8H12O4 |
|---|---|
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
1-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid |
InChI |
InChI=1S/C8H12O4/c9-4-8-1-5(2-8)6(3-12-8)7(10)11/h5-6,9H,1-4H2,(H,10,11) |
InChI-Schlüssel |
PXDPNWBQSBJHIR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC1(OCC2C(=O)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[Ethyl(methyl)amino]methyl}benzoicacidhydrochloride](/img/structure/B15297248.png)
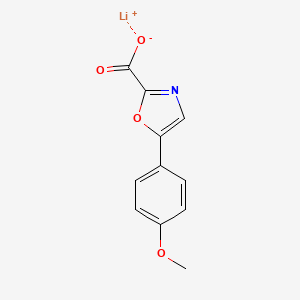
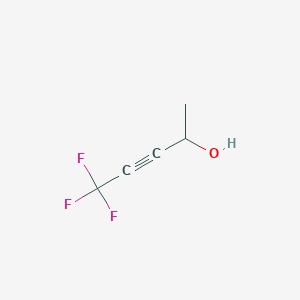
![[1-(Aminomethyl)cyclohexyl]acetaldehyde](/img/structure/B15297265.png)
![rac-(1R,2R,4R)-2-bromobicyclo[2.2.1]heptan-7-one](/img/structure/B15297276.png)
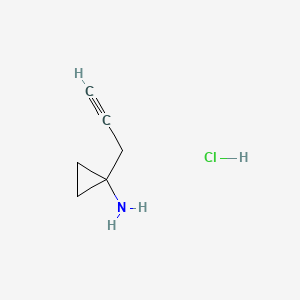
![(1R,5S)-3-azabicyclo[3.2.0]hept-6-ene hydrochloride](/img/structure/B15297291.png)
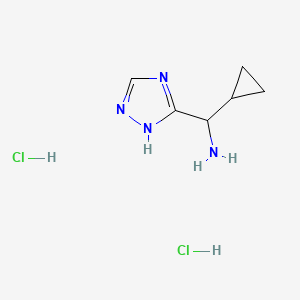
![6-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B15297305.png)
![1,6-Dioxa-9-azaspiro[3.6]decane](/img/structure/B15297311.png)
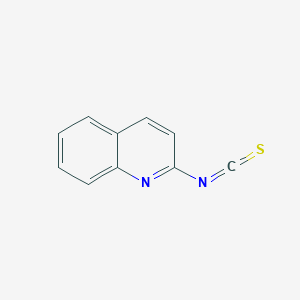
![4-{Bicyclo[1.1.1]pentane-1-sulfonyl}phenol](/img/structure/B15297319.png)
![tert-butyl N-[2-(5-fluoropyrimidin-2-yl)propan-2-yl]carbamate](/img/structure/B15297331.png)
![[(1E)-5-Hydroxypent-1-en-1-yl]boronic acid](/img/structure/B15297339.png)
